Dopamine Receptor Affinity: Dexpramipexole vs. Pramipexole Head-to-Head Comparison
Direct head-to-head in vitro comparison using human recombinant D2s and D3 dopamine receptors demonstrates that dexpramipexole (DEX) exhibits markedly lower receptor affinity and functional agonist potency compared to pramipexole (PPX) [1]. This enantiomeric divergence is further supported by independent binding data showing that dexpramipexole has a Ki of approximately 1000 nM at the human D2L receptor, contrasting sharply with pramipexole's low nanomolar affinity [2].
| Evidence Dimension | Dopamine D2/D3 receptor affinity and functional agonism |
|---|---|
| Target Compound Data | Dexpramipexole: Much lower-affinity ligand with low potency agonism at human recombinant D2s and D3 receptors; Ki at human D2L receptor = ~1000 nM |
| Comparator Or Baseline | Pramipexole: High-affinity ligand and potent functional agonist at human recombinant D2s and D3 receptors; Ki at D2L receptor = 2.2 nM, D3 receptor = 0.5 nM |
| Quantified Difference | Dexpramipexole exhibits ~450-fold lower affinity at D2L receptor (1000 nM vs. 2.2 nM) |
| Conditions | Human recombinant dopamine D2s and D3 receptors; displacement of [3H]N-methylspiperone in HEK293T cells |
Why This Matters
This quantitative enantiomeric divergence dictates that dexpramipexole cannot be substituted with pramipexole in studies requiring dopamine-receptor-independent mechanisms, mitochondrial bioenergetics research, or neuroprotection assays where dopaminergic side effects confound interpretation.
- [1] Gribkoff VK, Demady D, Ingersoll EW, Bozik ME, Frantz S. Human Dopamine Receptor Affinity and Potency In Vitro and Dose Tolerability in Beagle Dogs In Vivo of Dexpramipexole and Pramipexole (P04.150). Neurology. 2012;78(1_supplement):P04.150. View Source
- [2] BindingDB. BDBM50568780: (R)-pramipexole (Dexpramipexole) affinity data for human D2 and D3 dopamine receptors. University of Regensburg / ChEMBL curated. View Source
